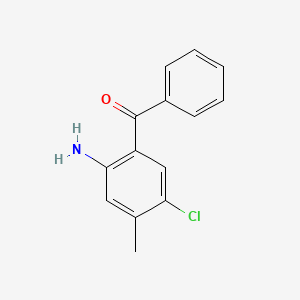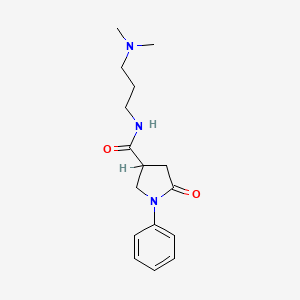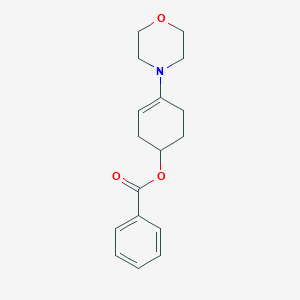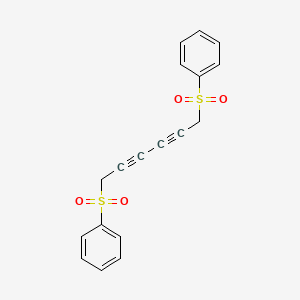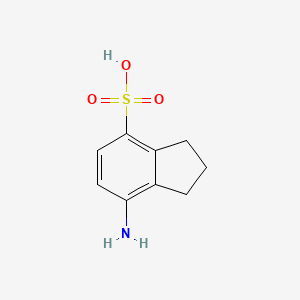![molecular formula C24H30O B14682293 1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene CAS No. 34296-37-2](/img/structure/B14682293.png)
1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a nonyloxyphenyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Nonyloxy Group: The nonyloxy group can be introduced through an etherification reaction, where a phenol reacts with a nonyl bromide in the presence of a base such as potassium carbonate.
Final Assembly: The final step involves coupling the ethynyl-substituted benzene with the nonyloxy-substituted benzene under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Oxidation: 1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzoic acid.
Reduction: 1-Methyl-4-{[4-(nonyloxy)phenyl]ethyl}benzene.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials with unique electronic properties.
Mecanismo De Acción
The mechanism by which 1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene exerts its effects depends on its specific application. For instance, in drug delivery, it may interact with cell membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
- 1-Methyl-4-{[4-(propyl)phenyl]ethynyl}benzene
- 1-Methyl-4-{[4-(butyloxy)phenyl]ethynyl}benzene
- 1-Methyl-4-{[4-(hexyloxy)phenyl]ethynyl}benzene
Uniqueness: 1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene is unique due to the length of its nonyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This can influence its solubility, reactivity, and interactions with other molecules.
Propiedades
Número CAS |
34296-37-2 |
|---|---|
Fórmula molecular |
C24H30O |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(4-nonoxyphenyl)ethynyl]benzene |
InChI |
InChI=1S/C24H30O/c1-3-4-5-6-7-8-9-20-25-24-18-16-23(17-19-24)15-14-22-12-10-21(2)11-13-22/h10-13,16-19H,3-9,20H2,1-2H3 |
Clave InChI |
VRJSUSPECAQHTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


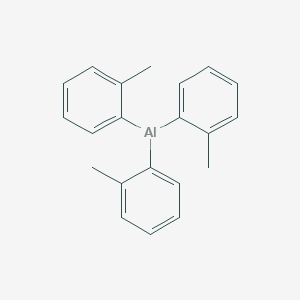
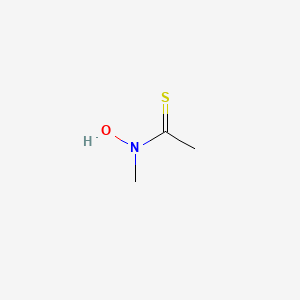
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
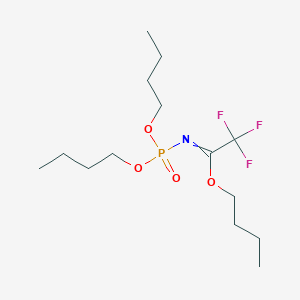
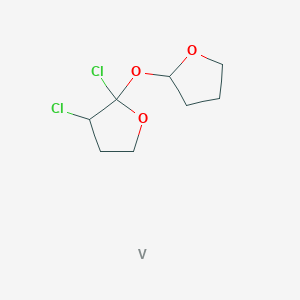
![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)


